molecular formula C8H10ClF2NO B6254698 1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride CAS No. 2694734-78-4

1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B6254698
CAS No.: 2694734-78-4
M. Wt: 209.6
InChI Key:
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Description

1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less fluorinated derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-4-methoxybenzoic acid.

    Reduction: Formation of 2,6-difluoro-4-methoxybenzylamine.

    Substitution: Formation of 2,6-dihydroxy-4-methoxybenzylamine.

Scientific Research Applications

1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,6-difluoro-4-methoxybenzylamine: Similar structure but without the methanamine group.

    2,6-dihydroxy-4-methoxybenzylamine: Hydroxyl groups replace the fluorine atoms.

Uniqueness

1-(2,6-difluoro-4-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both fluorine atoms and a methoxy group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2694734-78-4

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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